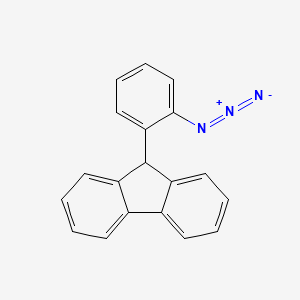
9-(2-Azidophenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Azidophenyl)-9H-fluorene is a fluorene derivative featuring a 2-azidophenyl substituent at the 9-position of the fluorene skeleton. Fluorene derivatives are widely studied for their electronic properties, rigidity, and tunable substituent effects, making them valuable in materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Azidophenyl)-9H-fluorene typically involves the introduction of the azido group to a fluorene derivative. One common method is the diazotization of 2-aminofluorene followed by the substitution with sodium azide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the successful formation of the azido group .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions:
Cycloaddition Reactions: 9-(2-Azidophenyl)-9H-fluorene can undergo cycloaddition reactions with alkenes and alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reagents such as triphenylphosphine in the Staudinger reaction.
Thermal Decomposition: Upon heating, the azido group can decompose to form a nitrene, which can further react to form various products depending on the reaction conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction: Triphenylphosphine is commonly used in the Staudinger reaction.
Thermal Decomposition: Controlled heating is required to safely decompose the azido group.
Major Products:
- Various nitrene-derived products from thermal decomposition .
Triazoles: from cycloaddition reactions.
Amines: from reduction reactions.
Scientific Research Applications
Chemistry: 9-(2-Azidophenyl)-9H-fluorene is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of heterocycles and other nitrogen-containing compounds .
Biology and Medicine: In biological research, azides are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems without interfering with natural biological processes .
Industry: In materials science, azides are used in the development of polymers and other advanced materials. The ability to introduce azido groups into polymers can lead to materials with unique properties, such as improved thermal stability and reactivity .
Mechanism of Action
The primary mechanism by which 9-(2-Azidophenyl)-9H-fluorene exerts its effects is through the formation of reactive intermediates such as nitrenes. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 9-(2-Azidophenyl)-9H-fluorene with analogous fluorene derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Key Properties of 9-Substituted Fluorenes
*Calculated based on substituent addition to fluorene (C₁₃H₁₀, MW 166.22).
Structural and Electronic Modifications
- 9-(Perfluorophenyl)-9H-fluorene: The electron-withdrawing perfluorophenyl group lowers the pKa (~28 in THF) and reduces the bond dissociation free energy (BDFE) of the C–H bond to 70 kcal/mol, making it a strong acid in non-aqueous media .
- PAFDTBT Polymer : Incorporation of 9-alkylidene-9H-fluorene and benzothiadiazole units lowers the band gap (1.84 eV) and HOMO energy level (−5.32 eV), enabling efficient charge transport in polymer solar cells (PCE = 6.2%) .
Reactivity and Stability
- The azide group in this compound likely confers photolytic or thermal reactivity, similar to other aryl azides used in crosslinking or labeling. This contrasts with 9-fluoreneacetic acid, which is non-reactive under mild conditions but serves as a carboxylic acid derivative for conjugation .
- 9-(Perfluorophenyl)-9H-fluorene exhibits rapid acid/base equilibration in THF, reaching thermodynamic stability within hours, a trait advantageous for catalytic systems .
Properties
CAS No. |
74357-30-5 |
|---|---|
Molecular Formula |
C19H13N3 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
9-(2-azidophenyl)-9H-fluorene |
InChI |
InChI=1S/C19H13N3/c20-22-21-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H |
InChI Key |
UESASOPHRURZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=CC=C4N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















